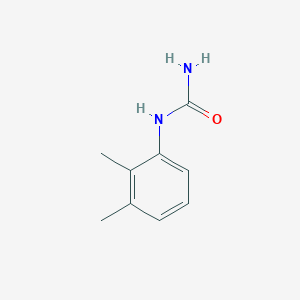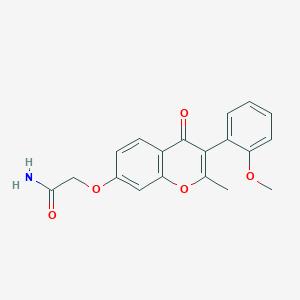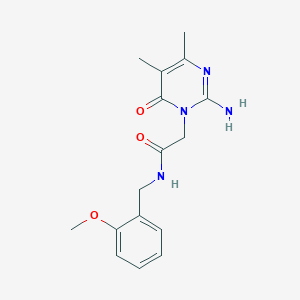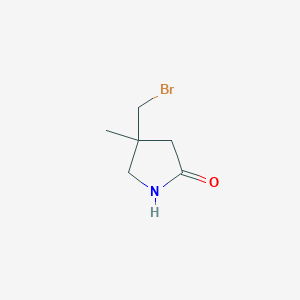
N-(2,3-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)urea is an organic compound with the molecular formula C9H12N2O. It is a derivative of urea where one of the nitrogen atoms is substituted with a 2,3-dimethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wirkmechanismus
Target of Action
N-(2,3-dimethylphenyl)urea is a complex compound with potential biological activity. Urea derivatives have been studied for their antiproliferative properties against various cancer cell lines , suggesting that this compound may interact with cellular targets involved in cell proliferation and survival.
Mode of Action
Urea derivatives are known to interact with their targets through various types of bonds, including hydrogen bonds and van der waals contacts . This interaction can lead to changes in the target’s function, potentially inhibiting processes such as cell proliferation .
Biochemical Pathways
Urea and its derivatives are known to be involved in nitrogen metabolism . They can also influence the process of microbially induced calcite precipitation (MICP), which involves the breakdown of urea
Pharmacokinetics
Factors such as body size, hepatic function, plasma albumin, and cardiac output are known to influence the pharmacokinetics of related compounds .
Result of Action
Some urea derivatives have been found to exhibit antiproliferative effects against various cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria can enhance the process of MICP, which involves the breakdown of urea . Additionally, the application method and type of fertilizer can affect the volatilization of urea in agricultural soils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2,3-dimethylphenyl)urea can be synthesized through the nucleophilic addition of 2,3-dimethylaniline to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, yielding high chemical purity. The reaction conditions are mild, and the process is scalable, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, this compound is typically produced using phosgene-free methods due to safety and environmental concerns. The reaction of 2,3-dimethylaniline with carbamoyl chloride or isocyanates is a common approach . These methods are designed to be resource-efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dimethylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions.
Cyclization Reactions: It can form cyclic compounds through reactions with β-alanines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Cyclization: Reactions with ethyl acetoacetate under reflux conditions yield tetrahydropyridones.
Major Products
Substitution Products: Halogenated or nitrated derivatives of this compound.
Cyclization Products: Tetrahydropyridones and related heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethylphenyl)urea
- N-(3,5-dimethylphenyl)urea
- N-(2,4-dimethylphenyl)urea
Uniqueness
N-(2,3-dimethylphenyl)urea is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets .
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKKMJTXLAJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-75-5 |
Source


|
| Record name | 1-(2,3-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid](/img/structure/B2784291.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2784293.png)
![N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2784294.png)
![Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate](/img/structure/B2784296.png)

![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2784298.png)
![5-chloro-N-{[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2784299.png)


![N-[2-hydroxy-4-(methylsulfanyl)butyl]naphthalene-2-carboxamide](/img/structure/B2784304.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2784313.png)
![1,4-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2784314.png)
